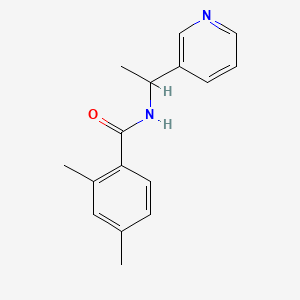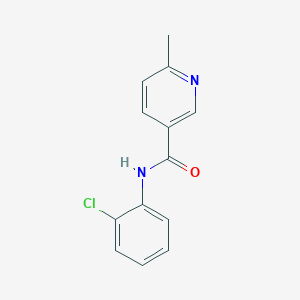
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide, also known as PEAQX, is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Mechanism of Action
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide works by selectively blocking the activity of AMPA receptors, which are involved in excitatory neurotransmission in the brain. By blocking the activity of these receptors, N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can reduce the overstimulation of neurons that can lead to seizures and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide in lab experiments is its selectivity for AMPA receptors, which allows for more precise targeting of these receptors. However, one limitation is that N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Future Directions
There are several potential future directions for research on N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide. One area of interest is its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the long-term effects of N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide on the brain and to optimize its synthesis and purification methods. Finally, there is potential for the development of new drugs based on the structure and mechanism of action of N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide.
Synthesis Methods
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 3-bromopyridine with cyclohexanone, followed by a series of chemical transformations. The final product is obtained through recrystallization and purification techniques.
Scientific Research Applications
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to selectively block the activity of AMPA receptors, which are involved in excitatory neurotransmission in the brain.
properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h5,8-12H,2-4,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFWVJNEKNXEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)




![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)
